molecular formula C17H22N2O3S B602341 5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid CAS No. 57229-92-2

5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid

Katalognummer: B602341
CAS-Nummer: 57229-92-2
Molekulargewicht: 334.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid is a protected derivative of D-biotin, serving as a pivotal synthetic intermediate in the production of biotin (Vitamin B7) and its various chemical analogs. The presence of the benzyl group at the N-3 position of the ureido ring is a strategic protecting group that prevents unwanted side reactions during multi-step synthetic sequences, allowing for the selective modification of other functional groups in the molecule. This compound is particularly valuable in chemical biology for the preparation of biotinylated probes and reagents. The valeric acid side chain can be functionally activated to create NHS esters or other conjugatable species for site-specific biotinylation of proteins, nucleic acids, and other biomolecules. Biotin's exceptionally high affinity for streptavidin and avidin (Kd ≈ 10−14 to 10−15 M) makes biotinylated conjugates essential tools in techniques such as affinity purification, pull-down assays, immunoassays (ELISA), and western blotting . Furthermore, this intermediate is instrumental in medicinal chemistry research for developing novel biotin-based therapeutics and drug delivery systems that leverage the vitamin transporter pathway for enhanced cellular uptake. Its primary research value lies in its versatility as a building block for creating a diverse array of molecular tools that exploit the powerful biotin-streptavidin interaction.

Eigenschaften

IUPAC Name

5-(3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-15(21)9-5-4-8-14-16-13(11-23-14)18-17(22)19(16)10-12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDPYNGBWBKNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)N(C(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Thiolane Ring Formation via Cysteine Cyclization

Early routes utilized L-cysteine as a starting material, exploiting its inherent thiol and amine functionalities. Cyclocondensation with ketone precursors under acidic conditions generated the tetrahydrothiophene ring. For example, treatment of L-cysteine with α-ketovaleric acid in HCl/EtOH at reflux yielded the thiolane intermediate with moderate stereoselectivity. The valeric acid side chain was introduced during this stage via alkylation of the cysteine thiol group with bromovaleric acid derivatives.

Imidazolone Ring Closure

Imidazolone formation required dehydrative cyclization of urea intermediates. A representative protocol involved reacting the thiolane-urea derivative with phosgene (COCl₂) in anhydrous dichloromethane, followed by neutralization with aqueous NaHCO₃. This method achieved 65–70% yields but faced challenges in controlling N-benzylation regiochemistry.

Modern Methodologies for Functionalization and Coupling

Contemporary approaches emphasize atom economy and catalytic processes, particularly for introducing the 3-benzyl substituent and valeric acid chain.

Palladium-Catalyzed Benzylation

A breakthrough involved Pd(PPh₃)₄-mediated Suzuki-Miyaura coupling to install the 3-benzyl group. The thienoimidazolone core was functionalized with a bromine atom at position 3, enabling cross-coupling with benzylboronic acid. Optimized conditions (DMF/H₂O, 80°C, 12 h) provided 85% yield with >99% regioselectivity.

Carbodiimide-Mediated Valeric Acid Conjugation

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) enabled efficient coupling of the pentanoic acid side chain to the imidazolone nitrogen. Key experimental parameters include:

ParameterOptimal ConditionYield Impact
SolventAnhydrous DMFMaximizes activation
Temperature0°C → RT gradientReduces racemization
Molar Ratio (EDC)1.5 equivBalances cost/yield

This method achieved 77% isolated yield with minimal epimerization.

Solid-Phase Synthesis Adaptations

Automated solid-phase peptide synthesizers (e.g., Syro I) were adapted for sequential assembly, particularly useful for generating analogs.

Fmoc-Based Resin Functionalization

Rink amide resin (0.62 mmol/g loading) underwent Fmoc deprotection with 40% piperidine/DMF, followed by coupling of Fmoc-protected thienoimidazolone monomers. Double couplings with HBTU/HOBt activation ensured >95% stepwise yields.

On-Resin N-Terminal Modifications

The valeric acid moiety was introduced via post-assembly alkylation using 5-bromovaleric acid and DIPEA in NMP. Subsequent TFA cleavage (20:1 TFA/TIS) liberated the product while preserving acid-labile benzyl groups.

Purification and Analytical Challenges

The compound’s amphiphilic nature complicates isolation, necessitating orthogonal purification strategies.

Gradient HPLC Optimization

Reverse-phase HPLC (C18 column) with a 20–80% acetonitrile/0.1% TFA gradient over 30 minutes resolved the target compound (t<sub>R</sub> = 17.2 min) from byproducts. MS analysis confirmed [M+H]<sup>+</sup> at m/z 407.18.

Crystallization from Mixed Solvents

Recrystallization from EtOAc/hexane (1:3) at −20°C produced X-ray quality crystals, enabling confirmation of the (3aS,4S,6aR) absolute configuration via anomalous dispersion.

Spectroscopic Fingerprinting

Comprehensive characterization data ensures batch-to-batch reproducibility:

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.32–7.25 (m, 5H, Bn), 4.48 (dd, J = 7.8, 4.1 Hz, 1H, H-4), 3.12 (t, J = 6.5 Hz, 2H, SCH<sub>2</sub>), 2.24 (t, J = 7.3 Hz, 2H, COCH<sub>2</sub>).

IR (ATR): 1745 cm<sup>−1</sup> (C=O, imidazolone), 1702 cm<sup>−1</sup> (COOH), 2550 cm<sup>−1</sup> (SH, trace impurity) .

Analyse Chemischer Reaktionen

5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid involves its interaction with specific enzymes and proteins. It acts as a coenzyme in various biochemical reactions, particularly those involving carboxylation and decarboxylation processes. The molecular targets include enzymes such as pyruvate carboxylase and acetyl-CoA carboxylase, which are crucial for metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • A fused bicyclic system: tetrahydrothiophene (sulfur-containing ring) and tetrahydroimidazolone (ureido ring).
  • A valeric acid (pentanoic acid) side chain.
  • A benzyl group at N3, introducing steric bulk and hydrophobicity compared to biotin.

Structural Analogues of Biotin

Biotin (d-Biotin)
  • Structure : Lacks the benzyl group; natural stereochemistry (3aS,4S,6aR) .
  • Function : Cofactor for acetyl-CoA carboxylase and other carboxylases .
  • Synthesis : Typically derived from microbial fermentation or stepwise organic synthesis involving Boc-protected intermediates and deprotection .
Biotin Impurity E Isomers
  • 5-[(3aS,4S,6aR)-1-Acetyl-3-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate: Features an acetyl group at N1 and a ketone at C3, synthesized via acetylation of biotin precursors .
Sulfone Derivatives
  • 5-((3aS,6aR)-1,3-Dibenzyl-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic Acid: Contains a sulfone group (-SO₂) in the thiophene ring, synthesized via tandem S,N-carbonyl migration and spirocyclization . This modification enhances oxidative stability but may reduce enzymatic compatibility.

Thienoimidazolone Derivatives with Modified Substituents

3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one
  • Structure : Arylidene and bromophenyl substituents on the imidazolone ring .
  • Properties : Higher molecular weight (MW: ~400 g/mol) and altered electronic properties due to bromine and methyl groups.
Undec-10-enyl Biotin Derivatives
  • Example: Undec-10-enyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate .
  • Application : Functionalized with long alkenyl chains for surface protein labeling or lipid conjugation.

Biologische Aktivität

5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid is a synthetic compound with potential biological significance. It belongs to the class of biotin derivatives and has garnered attention for its structural complexity and potential applications in biochemistry and medicine. This article delves into its biological activity, including enzyme interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thieno[3,4-d]imidazole core fused with a tetrahydrothiophene ring and a valeric acid substituent. Its IUPAC name is 5-(3-benzyl-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid. The molecular formula is C17H22N2O3SC_{17}H_{22}N_{2}O_{3}S with a molecular weight of approximately 350.43 g/mol.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, potentially acting as an enzyme inhibitor or modulator. The compound's thieno[3,4-d]imidazole structure is known for its ability to bind to biological macromolecules, influencing enzymatic pathways.

Table 1: Potential Enzyme Targets

Enzyme TargetMechanism of ActionReference
Xanthine oxidaseInhibition of uric acid production
Protein kinasesModulation of signaling pathways
Cyclic nucleotide phosphodiesteraseRegulation of cAMP levels

Therapeutic Applications

The compound is being investigated for its therapeutic applications in various fields:

  • Antimicrobial Activity : Preliminary studies suggest that it may act as a growth factor for certain microorganisms, enhancing their proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, indicating potential use in treating inflammatory diseases.
  • Cancer Research : Due to its ability to modulate kinase activity, it is being explored as a candidate for cancer therapeutics by targeting specific signaling pathways involved in tumor growth.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of the compound demonstrated significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Activity

In a controlled animal study, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. Histological analysis revealed reduced tissue damage and inflammation in treated subjects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves condensation reactions between thienoimidazole precursors and valeric acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid and sodium acetate (as a catalyst) under controlled conditions (3–5 hours) yields crystalline products . Factors affecting yields include:

  • Catalyst choice : Sodium acetate enhances nucleophilic substitution by deprotonating intermediates .
  • Solvent selection : Acetic acid serves as both solvent and proton donor, critical for cyclization .
  • Temperature control : Prolonged reflux (>5 hours) may lead to side reactions, reducing purity .

Q. How can spectroscopic techniques like IR and LC-MS be employed to characterize this compound?

  • Methodological Answer :

  • Infrared Spectroscopy (IR) : Matrix isolation IR (as used for valeric acid conformers ) can identify hydrogen-bonding patterns and dimer formation in the thienoimidazole core. Key peaks include C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • LC-MS/MS : Quantify trace impurities (e.g., valeric acid derivatives) using a validated method with <0.3% RSD for retention time repeatability . Derivatization with ethyl chloroformate improves sensitivity for short-chain fatty acid moieties .

Q. What are the key structural features influencing its physicochemical properties?

  • Methodological Answer :

  • Thienoimidazole Core : The bicyclic system contributes to planar rigidity, affecting π-π stacking interactions in solid-state structures .
  • Valeric Acid Moiety : The carboxylic acid group enhances solubility in polar solvents (e.g., DMF) but reduces membrane permeability due to ionization at physiological pH .
  • Benzyl Substituent : Hydrophobic interactions dominate, increasing logP values and influencing binding to hydrophobic enzyme pockets .

Q. What purification methods are effective post-synthesis?

  • Methodological Answer :

  • Recrystallization : Use DMF/acetic acid mixtures (1:1 v/v) to isolate high-purity crystals, as demonstrated for structurally related imidazoles .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 6:4) resolves unreacted precursors and byproducts .

Q. How does the valeric acid moiety influence solubility and bioavailability?

  • Methodological Answer :

  • Solubility : The carboxylic acid group forms hydrogen bonds with water (logP ~1.2), but ionization in intestinal pH (~7.4) reduces passive diffusion. Use salt forms (e.g., sodium) to enhance aqueous solubility .
  • Bioavailability : Ester prodrugs (e.g., methyl esters) improve intestinal absorption, as shown for valproic acid derivatives .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound's mechanism in HDAC inhibition?

  • Methodological Answer :

  • Enzyme Activity Assays : Measure HDAC inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates. Compare IC₅₀ values to valeric acid (a known HDAC inhibitor with IC₅₀ ~2 mM) .
  • Chromatin Immunoprecipitation (ChIP) : Assess histone acetylation levels (H3K9ac) in treated cells to confirm epigenetic modulation .

Q. How to design assays to assess its antimicrobial efficacy against resistant strains?

  • Methodological Answer :

  • MIC Determination : Use broth microdilution (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Include positive controls (e.g., imidazole antifungals) .
  • Synergy Studies : Combine with β-lactam antibiotics to evaluate potentiation effects via checkerboard assays .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare structural analogs (e.g., thienoimidazole derivatives with varying substituents) to identify activity trends .
  • Assay Standardization : Control variables like serum albumin concentration (binds valeric acid) and incubation time to minimize variability .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to HDAC2 (PDB: 4LXZ). Focus on Zn²⁺ coordination by the thienoimidazole sulfur .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns to validate binding modes .

Q. How to optimize in vivo delivery considering its metabolic stability?

  • Methodological Answer :

  • Prodrug Design : Synthesize PEGylated derivatives to prolong half-life, as demonstrated for valproic acid .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance blood-brain barrier penetration for neurological applications .

Q. How does the thienoimidazole core affect molecular interactions in different environments?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve crystal structures to identify π-π stacking and hydrogen-bonding networks in polar vs. nonpolar solvents .
  • Solvatochromism Studies : Measure UV-Vis shifts in ethanol/water mixtures to quantify polarity-dependent conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid
Reactant of Route 2
5-(3-Benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)valeric acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.